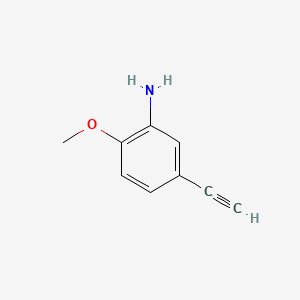

5-Ethynyl-2-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

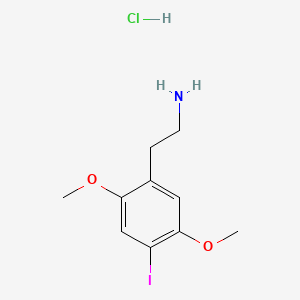

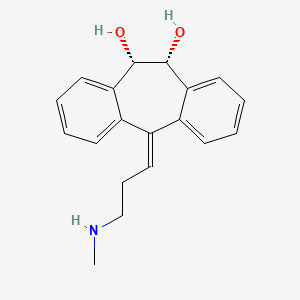

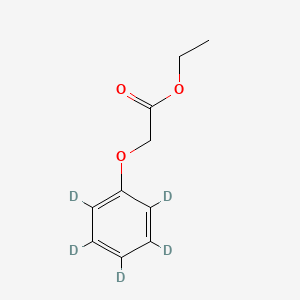

5-Ethynyl-2-methoxyaniline is a research chemical with the CAS number 105752-19-0 . It has a molecular weight of 147.18 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9NO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,10H2,2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

5-Ethylsulfonyl-2-methoxyaniline , closely related to 5-Ethynyl-2-methoxyaniline, is used in preparing compounds with biological activities targeting kinases, including VEGFR2 inhibitors and a CLK inhibitor. It's also involved in making antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators. A synthesized compound from this molecule is listed in the Protein Database (PDB ID: 1y6a) (Johnson et al., 2022).

5-(Ethylsulfonyl)-2-methoxyaniline is part of 131 compounds with varying biological activities, primarily antitumor properties. It is a precursor of different protein-kinase inhibitors or enzyme modulators, such as EGFR, PDGFR, CDK 2 and 4, and VEGFR2 inhibitors. Antiangiogenic drugs inhibiting the VEGFR2 receptor, which incorporate this structure, are used in clinics for tumor treatment in synergy with chemotherapy (Murár et al., 2013).

A series of 7-ethynyl and 7-ethenyl-4-anilino-3-quinolinecarbonitriles , synthesized and tested for Src inhibition, showed that derivatives with a C-6 methoxy group and 2,4-dichloro-5-methoxyaniline at C-4 effectively inhibited Src enzymatic and cellular activity (Barrios Sosa et al., 2004).

Poly(2-methoxyaniline-5-sulfonic acid) (PMAS) , synthesized electrochemically, demonstrates significant potential in applications due to its properties like conductivity and molecular weight distribution. It's useful in areas such as electrochemical processing and material science (Guo et al., 2000).

Optically active sulfonated polyanilines , specifically poly(2-methoxyaniline-5-sulfonic acid), have been prepared in optically active form and display unique properties like intense, mirror-imaged circular dichroism spectra, which can be attributed to their helical structure. This makes them suitable for applications in optoelectronics and chiral recognition technologies (Strounina et al., 1999).

Safety and Hazards

The safety data sheet for 5-Ethynyl-2-methoxyaniline indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It’s recommended to obtain special instructions before use, use personal protective equipment as required, and store the compound in a locked up place .

properties

IUPAC Name |

5-ethynyl-2-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEJRNKJSSALCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663690 |

Source

|

| Record name | 5-Ethynyl-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105752-19-0 |

Source

|

| Record name | 5-Ethynyl-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

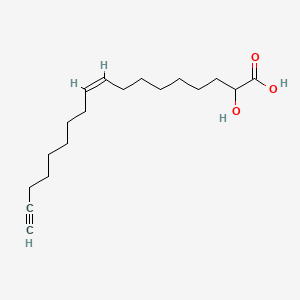

![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)

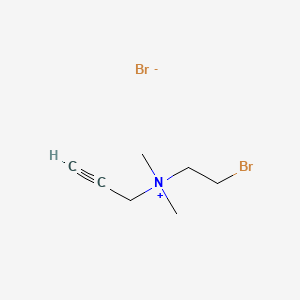

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)